N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide is a complex organic compound characterized by its unique structural features, including dichlorophenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated using 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are of particular interest in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of both dichlorophenyl and dimethoxyphenyl groups
Properties
Molecular Formula |
C18H17Cl2N3O4 |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-N'-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]oxamide |
InChI |
InChI=1S/C18H17Cl2N3O4/c1-10(13-6-5-12(26-2)9-16(13)27-3)22-23-18(25)17(24)21-15-8-11(19)4-7-14(15)20/h4-9H,1-3H3,(H,21,24)(H,23,25)/b22-10+ |
InChI Key |
YIPBQZUVSVFEST-LSHDLFTRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)Cl)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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